molecular formula C13H23N5O B2967823 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide CAS No. 1206999-10-1

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide

Cat. No. B2967823
CAS RN: 1206999-10-1
M. Wt: 265.361
InChI Key: NPUHHNIUNRYXNR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and dimethylamino groups (which contain nitrogen). It also seems to contain an isobutyramide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, radiation grafting has been used to synthesize compounds involving 2-(dimethylamino)ethyl methacrylate (DMAEMA) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structural flexibility allows it to be a building block for acyclic, carbocyclic, and heterocyclic derivatives, including five- and six-membered rings . These heterocycles are of significant interest due to their wide range of biological activities and potential use in developing new therapeutic agents.

Biomedical Applications

Due to its structural analogy with N,N-dimethylenamino ketones, the compound has been explored for biomedical applications. It can be used to create a new class of biologically active heterocyclic compounds, which are crucial in the development of pharmaceuticals .

Drug and Gene Delivery Systems

The compound’s derivatives, particularly those related to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been utilized in designing drug and gene delivery systems. These systems can co-load anticancer drugs and nucleic acids, offering a synergistic approach to cancer therapy .

Polymer-Based Nanocarriers

The compound’s derivatives are instrumental in the development of polymer-based nanocarriers. These nanocarriers are designed for targeted therapies and can be loaded with biologically active macromolecules for controlled release .

Stimuli-Responsive Polymersomes

Polymersomes created from derivatives of this compound exhibit stimuli-responsive behavior. They can form aggregates that respond to changes in temperature, which is beneficial for controlled drug release applications .

Cationic Polymer Applications

The compound’s derivatives are used to produce cationic polymers. These polymers have a variety of applications, including flocculants, coagulants, dispersants, and in the formulation of coatings and adhesives to improve hydrophilicity, adhesion, and thermosetting properties .

Cosmetic and Paper Industry Additives

In the cosmetic and paper industries, derivatives of the compound are used as additives. They enhance the performance of products by improving wetting and dispersing properties .

Self-Healing pH-Responsive Hydrogels

The compound’s derivatives are also used to synthesize self-healing pH-responsive hydrogels. These hydrogels are promising for drug delivery applications, particularly due to their ability to respond to environmental pH changes .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like DMAEMA are considered hazardous by the OSHA Hazard Communication Standard .

Mechanism of Action

properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUHHNIUNRYXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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